Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of oxazolo-pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, an isopropyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-amino-3-methylpyridine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with isopropyl isocyanate under controlled conditions to yield the desired oxazolo-pyridine structure. The final step involves esterification with methanol in the presence of a suitable catalyst to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-bromophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-(4-fluorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-(4-methylphenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 348.84 g/mol
- IUPAC Name : this compound
The compound features a unique oxazole ring fused with a pyridine structure, which is critical for its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. While specific receptor interactions are still under investigation, preliminary studies suggest that it may act as an antagonist or modulator for certain enzymes and receptors involved in inflammatory pathways.
Potential Mechanisms:
- Inhibition of Prostaglandin E2 (PGE2) : Similar compounds have shown to inhibit PGE2 synthesis, which plays a significant role in inflammation and pain signaling pathways .
- Receptor Binding : The structural components suggest potential binding to G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes.
Anti-inflammatory Activity
A study evaluating similar oxazole derivatives demonstrated significant anti-inflammatory effects through the inhibition of TNFα production in LPS-stimulated human whole blood assays. The lead compound exhibited an IC50 of 123 nM, indicating potent activity compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Compound | IC50 (nM) | Effect |
---|---|---|
Lead Compound | 123 | Inhibition of TNFα |
Diclofenac | >1000 | Control |
Antitumor Activity
Research on structurally related compounds has shown promise in inhibiting cell growth across various cancer cell lines. For instance, methyl derivatives have been tested against MCF-7 (breast cancer), A375-C5 (melanoma), and NCI-H460 (lung cancer) cells, demonstrating significant cytotoxicity at micromolar concentrations .
Cell Line | Concentration (µM) | % Inhibition |
---|---|---|
MCF-7 | 10 | 75 |
A375-C5 | 10 | 80 |
NCI-H460 | 10 | 70 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Chlorine Substitution : Enhances receptor binding affinity.
- Alkyl Groups : Influence lipophilicity and membrane permeability.
These modifications are essential for optimizing the compound's therapeutic potential while minimizing side effects.
Properties
Molecular Formula |
C17H15ClN2O3 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
methyl 6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H15ClN2O3/c1-9(2)15-14-12(17(21)22-3)8-13(19-16(14)23-20-15)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
InChI Key |
VNVFIJAMBNIOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.